3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219949-31-1
VCID: VC2845144
InChI: InChI=1S/C16H25NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h3-4,8-9,14,17H,2,5-7,10-13H2,1H3;1H
SMILES: CCCC1=CC=CC=C1OCCC2CCCNC2.Cl
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol

3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219949-31-1

Cat. No.: VC2845144

Molecular Formula: C16H26ClNO

Molecular Weight: 283.83 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride - 1219949-31-1

Specification

CAS No. 1219949-31-1
Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
IUPAC Name 3-[2-(2-propylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C16H25NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h3-4,8-9,14,17H,2,5-7,10-13H2,1H3;1H
Standard InChI Key DYUYBUIPVZFCSW-UHFFFAOYSA-N
SMILES CCCC1=CC=CC=C1OCCC2CCCNC2.Cl
Canonical SMILES CCCC1=CC=CC=C1OCCC2CCCNC2.Cl

Introduction

Chemical Structure and Properties

Molecular Identification

3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride is identified by CAS Number 1219949-31-1. It is a hydrochloride salt of the parent compound 3-[2-(2-propylphenoxy)ethyl]piperidine. The molecular formula is C₁₆H₂₆ClNO with a molecular weight of 283.84 g/mol . The compound contains a piperidine ring connected via an ethyl linker to a propylphenoxy group, creating a structure with both hydrophilic and hydrophobic regions.

Physicochemical Properties

The compound demonstrates specific physicochemical properties that influence its behavior in various chemical environments. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride

PropertyValue
Molecular Weight283.84 g/mol
Physical FormCrystalline solid
TPSA (Topological Polar Surface Area)21.26
LogP3.8294
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds6
SolubilitySoluble in polar solvents

The compound's SMILES notation is CCCC1=CC=CC=C1OCCC2CCCNC2.Cl, representing its structural arrangement in a machine-readable format . The relatively high LogP value of 3.8294 indicates significant lipophilicity, suggesting good membrane permeability – an important consideration for potential biological applications.

Synthesis Methods

Analogous Synthetic Pathways

The synthesis of structurally similar compounds provides insight into potential synthetic routes for 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride. For example, the preparation of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride follows a multi-step process:

  • Preparation of the propyl methanesulfonate derivative from the corresponding propionic acid through reduction and esterification

  • N-alkylation of piperidine to obtain piperidinopropanol

  • Substitution reaction between the methanesulfonate and piperidinopropanol, followed by salification to form the hydrochloride salt

This approach can be adapted for the synthesis of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride by using 2-propylphenol as the starting material instead of a chlorophenyl derivative.

Another relevant synthetic method involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol, which is then converted to the corresponding 2-chloroethyl derivative in a single reaction step using toluene as the solvent . This process results in the crystallization of the hydrochloride salt directly from the reaction mixture, which can then be purified by recrystallization.

Applications and Research Context

Comparative Analysis with Similar Compounds

Several related compounds demonstrate how structural modifications to the basic piperidine hydrochloride scaffold can lead to different biological activities and applications. Table 2 presents a comparison of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride with structurally similar compounds.

Table 2: Comparison of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride1219949-31-1C₁₆H₂₆ClNO283.84Reference compound
4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride1220032-03-0C₁₅H₂₄ClNO269.81Ethyl vs. propyl group; 4-position vs. 3-position substitution on piperidine ring
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride1220017-47-9C₁₁H₂₄ClNO₂237.77Ethoxyethoxy vs. propylphenoxy group
4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride1220030-26-1C₁₇H₂₈ClNO₂313.9Additional methoxy group; 4-position vs. 3-position substitution on piperidine ring

Analytical Methods and Characterization

Identification Techniques

Standard analytical methods for characterizing 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

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